REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12)([O-])=O.[Cl-].[Ca+2].[Cl-].O>C(O)C.[Zn]>[N:6]1[N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]2=[C:4]([NH2:1])[CH:5]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NN2C1C=CC=C2
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
filtered in hot and
|
Type
|
WASH
|
Details
|
washed with hot ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=C2N1C=CC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |